

use of 4-(Methoxymethyl)benzaldehyde in fragrance chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720

[Get Quote](#)

An Application Guide to **4-(Methoxymethyl)benzaldehyde** in Advanced Fragrance Chemistry

Abstract

This document serves as a detailed technical guide for researchers, perfumers, and product development professionals on the application of **4-(Methoxymethyl)benzaldehyde** in fragrance chemistry. Moving beyond a simple datasheet, this guide elucidates the causality behind its use, its unique position relative to more common aromatic aldehydes, and provides robust, self-validating protocols for its analysis and implementation. We will explore its synthesis, olfactory character, and functional role in creating nuanced, modern fragrance compositions.

Introduction: A Novel Modifier in the Benzaldehyde Family

The world of fragrance is in a constant search for molecules that offer novel olfactory effects and improved performance. **4-(Methoxymethyl)benzaldehyde** emerges as a specialty aromatic aldehyde with significant potential. Structurally related to the classic p-anisaldehyde (4-methoxybenzaldehyde), the substitution of a methoxy group with a methoxymethyl group (-CH₂OCH₃) introduces distinct physicochemical and sensory characteristics.^[1] While p-anisaldehyde is renowned for its sweet, powdery, hawthorn, and anise-like scent, **4-(Methoxymethyl)benzaldehyde** offers a different modulation of this theme.^{[1][2]} This guide

provides the foundational knowledge and practical protocols to effectively leverage this unique ingredient.

Industrial synthesis of related benzaldehydes often involves the oxidation of the corresponding toluene or benzyl alcohol derivative.^{[3][4]} For instance, p-methoxybenzaldehyde can be synthesized via the oxidation of p-methyl anisole.^[4] A similar pathway, starting from 4-(methoxymethyl)toluene, represents a plausible route for producing **4-(Methoxymethyl)benzaldehyde**, ensuring a scalable and consistent supply for industrial applications.

Physicochemical Properties and Olfactory Profile

A comprehensive understanding of an ingredient's physical properties is critical for predicting its behavior in a formula, from solubility and stability to its evaporation profile.

Table 1: Physicochemical Data for **4-(Methoxymethyl)benzaldehyde**

Property	Value	Reference
Chemical Name	4-(Methoxymethyl)benzaldehyde	N/A
CAS Number	76646-41-8	[5]
Molecular Formula	C ₉ H ₁₀ O ₂	N/A
Molecular Weight	150.17 g/mol	N/A
Appearance	Colorless to pale yellow liquid	[6]
Boiling Point	~248-250 °C (Predicted)	[7]
Density	~1.08 g/cm ³ (Predicted)	N/A
Solubility	Soluble in ethanol and common fragrance oils; insoluble in water.	[6]

Expert Insight: The Olfactory Nuance

The true value of **4-(Methoxymethyl)benzaldehyde** lies in its distinct scent profile. While detailed public-domain sensory data is limited, we can infer its character based on its structure:

- Core Aldehydic Sweetness: Like its benzaldehyde relatives, it possesses a foundational sweet, almond-like character.^{[8][9]}
- Modification by the Methoxymethyl Group: The ether linkage in the side chain (-CH₂OCH₃) reduces the harsh, phenolic notes sometimes associated with anisic compounds. It imparts a softer, slightly woody, and more diffusive character compared to the direct, intense sweetness of p-anisaldehyde.
- Predicted Descriptors: Sweet, soft-spicy, slightly woody, with hints of a green, floral character. It is less overtly "anise" or "hawthorn" and more abstractly floral and warm.

This profile makes it an excellent tool not for dominating a fragrance, but for adding complexity and a modern smoothness to a blend.

Application in Fragrance Formulations

4-(Methoxymethyl)benzaldehyde functions primarily as a sophisticated modifier, capable of bridging different olfactory families and enhancing the overall composition.

- Modern Floral Accords: In lilac, heliotrope, or mimosa accords, it can enhance the florality without introducing an overpowering sweetness, adding a contemporary, less "perfumey" feel.
- Oriental and Spicy Blends: It can soften the intensity of powerful spices like clove and cinnamon, weaving them seamlessly with vanilla and balsamic notes.^[8]
- Gourmand Fragrances: It provides a non-edible, sophisticated sweetness, suggesting marzipan or frangipane rather than simple sugar, adding an elegant dessert-like quality.^[8]
- Woody Compositions: It can lift the top notes of woody fragrances, providing a touch of sweetness to balance dry notes like cedarwood and vetiver.^[8]

The following workflow illustrates the logical process for incorporating a novel modifier like **4-(Methoxymethyl)benzaldehyde** into a new fragrance creation.

Caption: Logical workflow for evaluating a new fragrance modifier.

Protocol: Identity and Purity Assessment by GC-MS

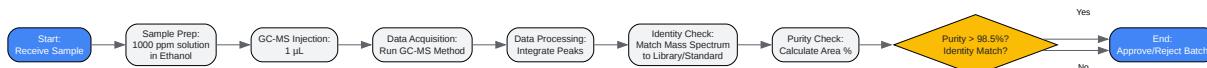
To ensure quality, consistency, and safety, every batch of a fragrance ingredient must be analytically validated. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method for this purpose, allowing for the separation, identification, and quantification of volatile compounds in a sample.[10][11]

Objective: To confirm the identity and determine the purity of a **4-(Methoxymethyl)benzaldehyde** sample.

Instrumentation & Consumables:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Capillary Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25 μ m film)
- Carrier Gas: Helium, 99.999% purity
- Solvent: High-purity ethanol or dichloromethane
- Autosampler Vials (2 mL) with caps
- Reference Standard: Certified **4-(Methoxymethyl)benzaldehyde** (if available)
- NIST/Wiley Mass Spectral Library

Experimental Protocol:


- Sample Preparation:
 - Prepare a 1000 ppm (0.1%) solution of the **4-(Methoxymethyl)benzaldehyde** sample in ethanol.
 - Ensure the sample is fully dissolved by vortexing for 30 seconds.
 - Transfer the solution to a 2 mL autosampler vial.

- GC-MS Method Parameters:

- Inlet: 250°C, Split ratio 50:1
- Injection Volume: 1 µL
- Oven Program:
 - Initial Temp: 60°C, hold for 2 min
 - Ramp: 10°C/min to 280°C
 - Final Hold: 5 min at 280°C
- MS Transfer Line: 280°C
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV
- Scan Range: 40-350 m/z

- Data Analysis & Validation:

- Identity Confirmation: The retention time of the main peak should be consistent. The acquired mass spectrum of the peak must be compared against a reference standard or a trusted spectral library (e.g., NIST). The fragmentation pattern is the primary identifier.
- Purity Calculation: Integrate the area of all peaks in the chromatogram. The purity is calculated as:
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
- Acceptance Criteria: A high-quality ingredient should typically exhibit a purity of >98.5%. Any impurity exceeding 0.1% should be identified if possible to assess its potential impact on the final fragrance.

[Click to download full resolution via product page](#)

Caption: Standard Operating Procedure for GC-MS Quality Control.

Safety and Regulatory Considerations

As a chemical substance, **4-(Methoxymethyl)benzaldehyde** must be handled according to good laboratory practices.

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to avoid skin and eye contact.[5][12] The safety data sheet (SDS) for a related compound indicates potential for skin, eye, and respiratory irritation.[12][13]
- Regulatory Status: The use of fragrance ingredients in consumer products is governed by organizations like the International Fragrance Association (IFRA), which sets standards based on safety assessments from the Research Institute for Fragrance Materials (RIFM).[2] [14] While a specific IFRA standard for **4-(Methoxymethyl)benzaldehyde** is not publicly listed, formulators must ensure that any ingredient used complies with all local and international regulations and conduct their own safety assessments for the final product. Always request and consult the supplier's latest SDS for specific handling and hazard information.[5]

Conclusion

4-(Methoxymethyl)benzaldehyde represents a valuable addition to the perfumer's palette, offering a nuanced alternative to traditional sweet, aldehydic notes. Its soft, slightly woody, and warm-spicy character makes it an ideal modifier for creating sophisticated and modern fragrances. By adhering to the rigorous analytical protocols outlined in this guide, formulators can ensure the quality and consistency of this material, unlocking its full creative potential while maintaining the highest standards of product safety.

References

- Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas.
- Shimadzu Corporation. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
- Journal of Chemical Education. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- Innovatech Labs. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017).
- ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction...
- PerkinElmer, Inc. The Characterization of Perfume Fragrances.
- 4-Methoxybenzaldehyde: The Dual-Faced Beauty of the Fragrance World. (2025).
- 4-Methoxybenzaldehyde - SAFETY DATA SHEET. (2010).
- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-methoxybenzaldehyde. (2025).
- Chemical Bull. Use Of 4-methylbenzaldehyde In Creating Scents And Perfumes. (2024).
- Angene Chemical. Safety Data Sheet - 4-Methoxy-3-(methoxymethyl)benzaldehyde. (2025).
- Bio-Connect. Safety Data Sheet.
- RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- The Chemistry Behind the Flavor: Using 4-Methylbenzaldehyde in Food & Fragrance.
- The Fragrance Conservatory. p-Methoxybenzaldehyde - The Ingredient Directory.
- Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
- PerfumersWorld. Amendment 49 STAND p-Methoxybenzaldehyde IFRA STANDARD RESTRICTION. (2021).
- Benchchem. Application Notes and Protocols: 4-Butoxybenzaldehyde in Fragrance Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jinbonchem.com [jinbonchem.com]
- 2. p-Methoxybenzaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 3. researchgate.net [researchgate.net]

- 4. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-methylbenzaldehyde In Perfume Creation | Chemical Bull [chemicalbull.com]
- 9. nbinno.com [nbinno.com]
- 10. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 11. gcms.cz [gcms.cz]
- 12. bio.vu.nl [bio.vu.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. perfumersworld.com [perfumersworld.com]
- To cite this document: BenchChem. [use of 4-(Methoxymethyl)benzaldehyde in fragrance chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609720#use-of-4-methoxymethyl-benzaldehyde-in-fragrance-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com